Oral Bioavailability: A Differentiating Feature for In Vivo Dosing
Dyrk2-IN-1 is explicitly characterized as an orally bioavailable inhibitor [1]. This is a critical differentiating factor when compared to other high-affinity DYRK2 probes like C17, for which oral bioavailability has not been reported and which is typically employed in vitro [2]. The ability to dose orally facilitates sustained target engagement in chronic in vivo tumor models, a requirement that cannot be met by tools requiring intraperitoneal or intravenous administration.
| Evidence Dimension | Reported Oral Bioavailability |
|---|---|
| Target Compound Data | Orally bioavailable |
| Comparator Or Baseline | C17: Oral bioavailability not reported/characterized |
| Quantified Difference | Qualitative difference: Orally bioavailable vs. not characterized for oral use |
| Conditions | Not applicable for C17; Dyrk2-IN-1 characterized in in vivo PK studies |
Why This Matters
Procurement for in vivo efficacy studies necessitates an orally bioavailable agent; Dyrk2-IN-1 meets this requirement while alternative high-potency probes do not.
- [1] Yuan, K., Shen, H., Zheng, M., Xia, F., Li, Q., Chen, W., ... & Yang, P. (2023). Discovery of Potent, Selective, and Orally Bioavailable DYRK2 Inhibitors for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 66(23), 16235-16256. View Source
- [2] Wei, T., Wang, J., Liang, R., Chen, W., Chen, Y., Ma, M., ... & Zhang, J. (2021). Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry. eLife, 10, e65502. View Source
